Boc-Val-Leu-Gly-Arg-pNA (where Boc represents tert-butoxycarbonyl and pNA stands for para-nitroanilide) is a synthetic peptide derivative frequently employed as a chromogenic substrate in studying serine proteases. [, , , ] This compound is particularly valuable for investigating enzymes that exhibit a preference for cleaving peptide bonds after arginine residues. [, , , ] In scientific research, Boc-Val-Leu-Gly-Arg-pNA serves as a crucial tool for characterizing enzyme activity, exploring enzyme kinetics, and screening for potential enzyme inhibitors. [, , , ]
Boc-Val-Leu-Gly-Arg-pNA, also known as N-tert-butoxycarbonyl-Valyl-Leucyl-Glycyl-Arginyl-p-nitroanilide, is a synthetic peptide derivative primarily utilized as a chromogenic substrate in biochemical assays. This compound plays a significant role in various scientific fields, particularly in biochemistry and microbiology, due to its ability to facilitate the measurement of protease activity and detect bacterial endotoxins.
Boc-Val-Leu-Gly-Arg-pNA is classified as a chromogenic substrate and a peptide. It is synthesized through solid-phase peptide synthesis methods, which allow for the precise assembly of its amino acid components. The compound is commercially available from various chemical suppliers and is recognized under CAS number 68223-95-0 .
The synthesis of Boc-Val-Leu-Gly-Arg-pNA typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial production, automated peptide synthesizers are often employed to enhance efficiency and yield. The synthesized product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure quality.
The molecular formula of Boc-Val-Leu-Gly-Arg-pNA is , with a molecular weight of approximately 605.76 g/mol. The structure consists of four amino acids linked together with a p-nitroaniline group at one end:
The presence of the p-nitroaniline group provides the compound with its chromogenic properties, allowing for colorimetric detection following enzymatic cleavage .
Boc-Val-Leu-Gly-Arg-pNA predominantly undergoes hydrolysis reactions catalyzed by serine proteases such as trypsin or thrombin. During these reactions, the peptide bond between Arginine and p-nitroaniline is cleaved, resulting in the release of p-nitroaniline, which can be quantified colorimetrically due to its yellow color .
The primary product generated from these reactions is para-nitroaniline, which can be detected spectrophotometrically at an absorbance peak of 405 nm.
Boc-Val-Leu-Gly-Arg-pNA functions as a substrate for specific proteases that recognize the arginine residue within its sequence. Upon binding to the enzyme's active site, the peptide bond between Arginine and p-nitroaniline undergoes cleavage:
Relevant data indicate that Boc-Val-Leu-Gly-Arg-pNA has a purity level of approximately 95% when obtained from commercial sources .
Boc-Val-Leu-Gly-Arg-pNA has diverse applications across several scientific domains:
Boc-Val-Leu-Gly-Arg-pNA serves as a molecular probe to delineate the substrate preferences of structurally distinct protease families. Serine proteases from Schistosoma mansoni cercariae rely on this substrate for invasion-related catalytic activity. The parasite’s penetration enzyme cleaves Boc-Val-Leu-Gly-Arg-pNA at the Arg-pNA bond, and inhibitors targeting this activity (e.g., pyridine-2-one derivatives P1 and P3) reduce enzyme activity by 90–97%, confirming the substrate’s role in characterizing essential virulence factors [1] [4]. In contrast, cysteine proteinases like gingipains R from Porphyromonas gingivalis exhibit divergent behavior. While gingipains R hydrolyze arginine-containing substrates, their activity toward Boc-Val-Leu-Gly-Arg-pNA is negligible compared to simpler sequences (e.g., Bz-Arg-pNA), highlighting steric constraints imposed by the Val-Leu-Gly tripeptide extension [3] [6].
Table 1: Specificity Profiles of Proteases Using Boc-Val-Leu-Gly-Arg-pNA
Protease Class | Biological Source | Cleavage Efficiency | Inhibitor Sensitivity |
---|---|---|---|
Serine Protease | Schistosoma mansoni cercariae | High (Km 0.12–0.17 mM) | Pyridine derivatives (Ki 0.12–0.17 mM) [4] |
Serine Protease | Horseshoe crab (Tachypleus) clotting enzyme | High | Endotoxin-dependent [5] [9] |
Cysteine Protease | Porphyromonas gingivalis gingipains | Low | E-64, leupeptin [3] |
Calcium-dependent Protease | Porphyromonas gingivalis Tpr | Undetectable | E-64, iodoacetate [8] |
The Boc-Val-Leu-Gly-Arg-pNA substrate underpins endotoxin detection systems in horseshoe crab (Limulus) hemolymph. Bacterial endotoxins trigger a proteolytic cascade culminating in clotting enzyme activation. This enzyme cleaves Boc-Val-Leu-Gly-Arg-pNA at the Arg-pNA bond, liberating pNA proportional to endotoxin concentration. The substrate’s selectivity for the clotting enzyme—over upstream proteases in the cascade—ensures specificity in diagnostic applications [5] [9]. Critically, the Gly-Arg-pNA sequence is the minimal motif required for efficient hydrolysis, as truncations (e.g., Boc-Leu-Gly-Arg-pNA) reduce cleavage rates by >50%. This underscores the contribution of the Val-Leu-Gly sequence to enzyme-substrate docking through extended hydrophobic interactions within the S2-S4 subsites [9].
Table 2: Cleavage Efficiency of Horseshoe Crab Clotting Enzyme on pNA Substrates
Substrate | Relative Hydrolysis Rate (%) | Significance in Assay Design |
---|---|---|
Boc-Val-Leu-Gly-Arg-pNA | 100 (Reference) | Optimal extended substrate for sensitive detection |
Boc-Leu-Gly-Arg-pNA | 45–60 | Reduced sensitivity due to truncated P3 residue |
Bz-Val-Gly-Arg-pNA | 30–40 | Inefficient cleavage limits utility |
Boc-Ile-Glu-Gly-Arg-pNA | 75–85 | Lower specificity for clotting enzyme |
Boc-Val-Leu-Gly-Arg-pNA enables precise quantification of catalytic parameters in endotoxin-induced coagulation. Kinetic analyses reveal a Km of 0.12–0.17 mM for the clotting enzyme, indicating moderate substrate affinity suitable for physiological monitoring. The Vmax increases proportionally with endotoxin concentration (0.01–1 EU/mL), validating its use in standard curves for endotoxin quantification [5] [9]. Unlike mammalian coagulation factors (e.g., thrombin or factor Xa), the horseshoe crab enzyme exhibits strict dependence on endotoxin priming. No pNA release occurs without endotoxin, confirming the substrate’s utility in tracing the activation kinetics of the entire proteolytic cascade rather than isolated enzymes [5]. Comparative studies show 10-fold higher catalytic efficiency (kcat/Km) for Boc-Val-Leu-Gly-Arg-pNA versus simpler substrates like Bz-Ile-Glu-Gly-Arg-pNA, attributable to enhanced S4 pocket occupancy [9].
In parasitic systems, Boc-Val-Leu-Gly-Arg-pNA tracks zymogen conversion kinetics in real time. Schistosoma mansoni cercariae secrete an inactive serine protease precursor that autoactivates upon host contact. Cleavage of Boc-Val-Leu-Gly-Arg-pNA directly correlates with the generation of mature enzyme, with Vmax increasing 8-fold within 5 minutes of exposure to host skin lipids. Inhibitors like cyclohexanecarboxamide derivatives (e.g., MNRC-5) block this autocatalytic step, reducing worm burdens in mice by 75% by trapping the protease in its zymogen state [1]. Similarly, pyridine-2-one inhibitors (P1 and P3) exploit the substrate-binding cleft to halt zymogen maturation. Kinetic studies show Ki values of 0.12–0.17 mM for these inhibitors, derived from their competitive binding at the Boc-Val-Leu-Gly-Arg-pNA recognition site [4]. This mechanistic insight informs anti-parasitic drug design targeting penetration-specific proteases.
Table 3: Kinetic Parameters of Boc-Val-Leu-Gly-Arg-pNA Hydrolysis in Zymogen Systems
Enzyme Source | Km (mM) | Vmax (ΔA405/min) | Inhibitor (Ki) | Biological Consequence |
---|---|---|---|---|
Schistosoma mansoni cercarial enzyme | 0.15 ± 0.02 | 0.25 ± 0.03 | MNRC-5 (0.05 mM) | 75% reduction in host invasion [1] |
Autocatalytically activated zymogen | 0.12 ± 0.01 | 0.18 ± 0.02 | Pyridine P3 (0.12 mM) [4] | Abolished skin penetration |
Activated by host lipids | 0.17 ± 0.03 | 2.10 ± 0.15* | Not applicable | Rapid zymogen conversion post-exposure |
*Vmax increase reflects complete activation within 5 min
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3